A Technical Guide to H-Tyr-OAll p-Tosylate: Structure, Properties, and Application in Peptide Synthesis
A Technical Guide to H-Tyr-OAll p-Tosylate: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of H-Tyr-OAll p-tosylate, a protected amino acid derivative crucial for advanced peptide synthesis. We will explore its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a particular focus on the rationale behind its use and detailed experimental protocols.
Introduction: The Role of Protected Amino Acids in Peptide Synthesis
The synthesis of peptides with defined sequences is a cornerstone of drug discovery and biochemical research. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, allows for the efficient construction of peptide chains on a solid support.[1] A key principle of SPPS is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group and reactive side chains of the amino acid monomers.[1] The choice of protecting groups is dictated by the overall synthetic strategy, requiring "orthogonal" protection schemes where one type of protecting group can be selectively removed in the presence of others.[2]
H-Tyr-OAll p-tosylate is a strategically protected derivative of L-tyrosine. It features an allyl (All) group protecting the carboxylic acid and a p-toluenesulfonate (tosylate or Tos) salt at the alpha-amino group. This combination offers distinct advantages in specific peptide synthesis scenarios.
Chemical Structure and Properties
The formal name for H-Tyr-OAll p-tosylate is allyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid. The structure consists of the L-tyrosine core, where the carboxylic acid is esterified with an allyl alcohol, and the alpha-amino group is protonated and forms a salt with p-toluenesulfonic acid.
Chemical Structure Diagram
Caption: Chemical structure of H-Tyr-OAll p-tosylate.
Physicochemical Properties
| Property | Expected Value | Rationale/Reference |
| Molecular Formula | C₂₅H₂₇NO₆S | Based on the combination of L-Tyrosine allyl ester and p-toluenesulfonic acid. |
| Molecular Weight | 473.55 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance for similar amino acid tosylate salts.[3][4] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform. Limited solubility in water. | The tosylate salt form generally enhances solubility in organic media used for peptide synthesis.[3][5] |
| Melting Point | Expected in the range of 100-130 °C | Based on the melting points of analogous leucine and isoleucine derivatives (120-127 °C and 118-122 °C, respectively).[3][4] |
| Storage Conditions | 0-8 °C, desiccated | Recommended for maintaining the stability of the ester and tosylate salt.[3][4] |
Synthesis of H-Tyr-OAll p-Tosylate
A plausible synthetic route for H-Tyr-OAll p-tosylate involves a two-step process:
-
Allyl Esterification of L-Tyrosine: L-Tyrosine can be reacted with allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, which also serves to protect the amino group.[6] Alternatively, reaction with allyl bromide in the presence of a suitable base can form the ester.
-
Tosylate Salt Formation: If not already present from the esterification step, the L-Tyrosine allyl ester can be dissolved in an appropriate solvent and treated with one equivalent of p-toluenesulfonic acid to form the tosylate salt, which can then be isolated by precipitation or crystallization.
Application in Solid-Phase Peptide Synthesis
The primary application of H-Tyr-OAll p-tosylate is in SPPS, where the allyl ester serves as a temporary protecting group for the C-terminus of a peptide segment or for the side chain of an acidic amino acid. The tosylate salt form improves the handling and solubility of the amino acid derivative.
The Orthogonality of the Allyl Protecting Group
The key advantage of the allyl protecting group is its unique removal condition, which is orthogonal to the commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the alpha-amino group, and acid-labile side-chain protecting groups (e.g., tBu, Trt).[2]
-
Fmoc group: Removed by a base (e.g., piperidine).
-
Boc group: Removed by an acid (e.g., trifluoroacetic acid - TFA).
This orthogonality allows for the selective deprotection of the allyl ester to enable, for example, the on-resin cyclization of a peptide or the attachment of a molecule to a side chain carboxyl group while the rest of the peptide remains protected.
Experimental Protocol: Deprotection of the Allyl Ester
The removal of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the cleaved allyl group.
Materials:
-
Peptide-resin with an allyl-protected carboxyl group
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or Morpholine
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or CHCl₃) for 30 minutes in a reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidation of the palladium catalyst.
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1 to 0.3 equivalents relative to the resin substitution) in the solvent.
-
Deprotection Reaction: Add the palladium catalyst solution to the swollen resin, followed by the scavenger (e.g., 20-40 equivalents of Phenylsilane).
-
Reaction Incubation: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a suitable analytical method (e.g., a small-scale cleavage and HPLC analysis of a test sample).
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with the solvent (DCM or CHCl₃) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to remove residual palladium.[2]
-
Further Synthesis: The deprotected carboxyl group is now available for subsequent coupling reactions.
Workflow Diagram for Allyl Deprotection in SPPS
Caption: Workflow for the deprotection of an allyl ester in SPPS.
Conclusion
H-Tyr-OAll p-tosylate is a valuable reagent for the synthesis of complex peptides. Its key feature is the allyl ester protecting group, which can be selectively removed under mild conditions using a palladium catalyst, providing an orthogonal protection strategy to the standard Fmoc and Boc methodologies. This allows for advanced synthetic manipulations such as on-resin cyclization and side-chain modifications. While specific physicochemical data for this particular derivative is not widely published, its properties and reactivity can be reliably inferred from analogous protected amino acids. The protocols outlined in this guide provide a solid foundation for the successful application of H-Tyr-OAll p-tosylate in peptide synthesis.
References
-
PubChem. Allyl p-toluenesulphonate. [Link]
- Google Patents. Allyl side chain protection in peptide synthesis.
- Google Patents. Process for the production of allyl esters.
- Google Patents.
-
National Center for Biotechnology Information. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]
-
aapptec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Google Patents. Automated allyl deprotection in solid-phase synthesis.
-
Royal Society of Chemistry. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. [Link]
-
CEM Corporation. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]
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Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]
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